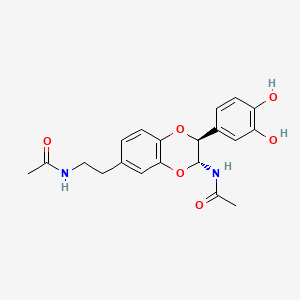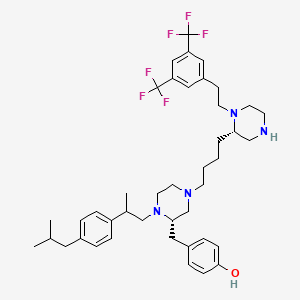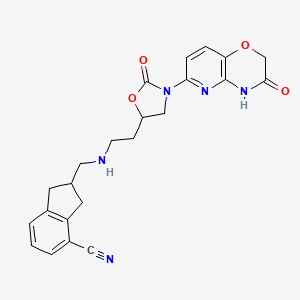
Topoisomerase inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase inhibitor 2 is a chemical compound that targets the enzyme DNA topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by managing the topology of DNA. This compound is primarily used in cancer treatment due to its ability to interfere with the DNA replication process in rapidly dividing cells, leading to cell death.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of aromatic compounds as starting materials, which undergo nitration, reduction, and cyclization reactions to form the core structure of the inhibitor. The reaction conditions often include the use of strong acids, bases, and organic solvents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The key steps involve the optimization of reaction conditions to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion of starting materials to the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
化学反应分析
Types of Reactions: Topoisomerase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups present in the inhibitor, potentially enhancing its efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule, affecting its interaction with the target enzyme.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original inhibitor, which may possess enhanced or reduced biological activity depending on the nature of the modifications.
科学研究应用
Topoisomerase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of DNA topoisomerase II and to develop new synthetic methodologies for related compounds.
Biology: The inhibitor is employed in cell biology research to investigate the role of topoisomerase II in DNA replication and repair.
Medicine: this compound is a key component in the development of anticancer therapies, particularly for treating hematological and solid tumors.
Industry: The compound is used in the pharmaceutical industry for the production of anticancer drugs and in the development of new therapeutic agents.
作用机制
Topoisomerase inhibitor 2 exerts its effects by binding to the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of the inhibitor include the catalytic site of topoisomerase II, where it interferes with the enzyme’s ability to cleave and rejoin DNA strands. The pathways involved in this process include the induction of DNA damage response mechanisms and the activation of apoptotic pathways.
相似化合物的比较
Topoisomerase inhibitor 2 can be compared with other similar compounds, such as:
Doxorubicin: An anthracycline antibiotic that also targets topoisomerase II but has a different mechanism of action and toxicity profile.
Etoposide: A podophyllotoxin derivative that inhibits topoisomerase II by stabilizing the DNA-topoisomerase II complex, leading to DNA strand breaks.
Teniposide: Similar to etoposide, it is used in cancer treatment and has a similar mechanism of action.
Uniqueness: this compound is unique in its specific binding affinity and the ability to induce DNA damage with relatively low cytotoxicity compared to other inhibitors. This makes it a promising candidate for further development as an anticancer agent.
属性
分子式 |
C23H23N5O4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-[[2-[2-oxo-3-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-6-yl)-1,3-oxazolidin-5-yl]ethylamino]methyl]-2,3-dihydro-1H-indene-4-carbonitrile |
InChI |
InChI=1S/C23H23N5O4/c24-10-16-3-1-2-15-8-14(9-18(15)16)11-25-7-6-17-12-28(23(30)32-17)20-5-4-19-22(26-20)27-21(29)13-31-19/h1-5,14,17,25H,6-9,11-13H2,(H,26,27,29) |
InChI 键 |
RXANXGVEULKMLY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C1C=CC=C2C#N)CNCCC3CN(C(=O)O3)C4=NC5=C(C=C4)OCC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



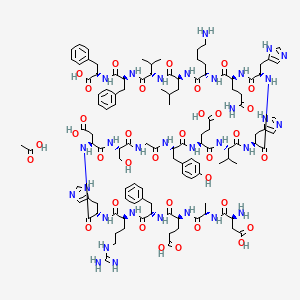
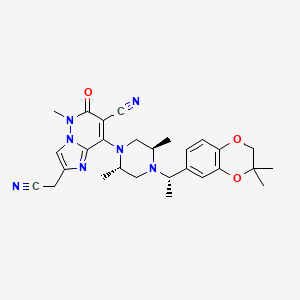
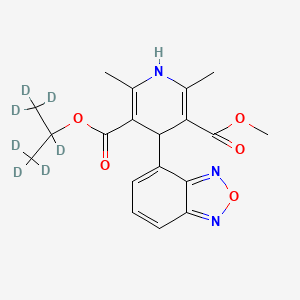
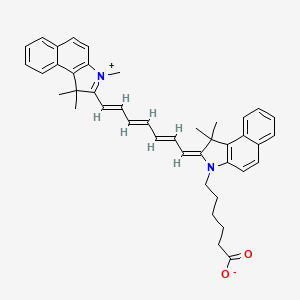
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
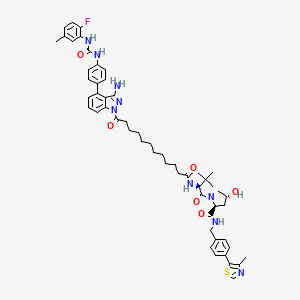
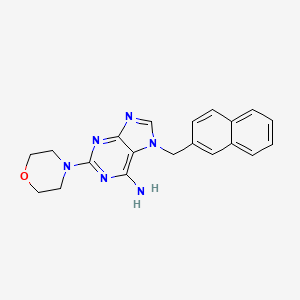

![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
